2-Chlorophenyl 4-methoxy-3-methylbenzene-1-sulfonate
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Overview
Description
2-Chlorophenyl 4-methoxy-3-methylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a 2-chlorophenyl group, a methoxy group, and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 4-methoxy-3-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 4-methoxy-3-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while nucleophilic substitution can produce a variety of substituted benzene derivatives .
Scientific Research Applications
2-Chlorophenyl 4-methoxy-3-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of sulfonate groups on biological systems and to develop new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 4-methoxy-3-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as an electrophile, facilitating various chemical reactions. Additionally, the presence of the 2-chlorophenyl group can influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl 4-methoxybenzene-1-sulfonate
- 4-Methoxy-3-methylbenzene-1-sulfonate
- 2-Chlorophenyl 3-methylbenzene-1-sulfonate
Uniqueness
2-Chlorophenyl 4-methoxy-3-methylbenzene-1-sulfonate is unique due to the specific arrangement of its substituents, which can significantly impact its chemical reactivity and biological activity. The combination of the 2-chlorophenyl group, methoxy group, and methyl group on the benzene ring provides distinct properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C14H13ClO4S |
---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
(2-chlorophenyl) 4-methoxy-3-methylbenzenesulfonate |
InChI |
InChI=1S/C14H13ClO4S/c1-10-9-11(7-8-13(10)18-2)20(16,17)19-14-6-4-3-5-12(14)15/h3-9H,1-2H3 |
InChI Key |
ZAYKSYRFJGSAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2Cl)OC |
Origin of Product |
United States |
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